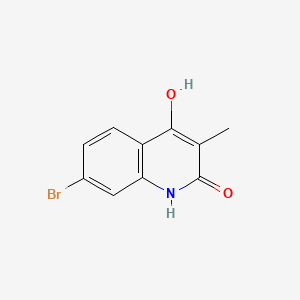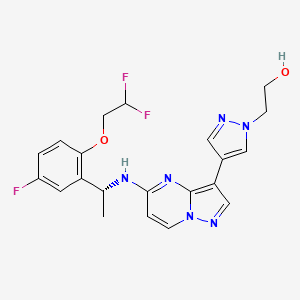
Trk-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-6 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are a family of receptor tyrosine kinases. These kinases play a crucial role in the development and function of the nervous system by mediating the effects of neurotrophins such as nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3. This compound has shown significant efficacy in inhibiting TRK mutants, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of Trk-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce various substituents that enhance the compound’s inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce large quantities of the compound for clinical and research purposes .
Chemical Reactions Analysis
Trk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the this compound molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various analogs with different pharmacological properties .
Scientific Research Applications
Trk-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of TRK inhibitors and to develop new derivatives with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of TRK signaling in neuronal development, survival, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit TRK gene fusions or mutations, such as glioblastoma and certain pediatric cancers
Mechanism of Action
Trk-IN-6 exerts its effects by competitively inhibiting the ATP-binding site of TRK receptors, thereby blocking their kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLCγ) pathways. By disrupting these pathways, this compound effectively suppresses cancer cell proliferation and induces apoptosis, leading to tumor shrinkage .
Comparison with Similar Compounds
Trk-IN-6 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound has shown superior potency against a broader range of TRK mutants, making it a more versatile inhibitor. Similar compounds include:
Larotrectinib: A highly selective TRK inhibitor approved for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK kinases, used for treating various solid tumors
This compound’s unique ability to inhibit multiple TRK mutants with high potency sets it apart from these similar compounds, offering potential advantages in overcoming resistance mechanisms associated with TRK-targeted therapies .
Properties
Molecular Formula |
C21H21F3N6O2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[4-[5-[[(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C21H21F3N6O2/c1-13(16-8-15(22)2-3-18(16)32-12-19(23)24)27-20-4-5-30-21(28-20)17(10-26-30)14-9-25-29(11-14)6-7-31/h2-5,8-11,13,19,31H,6-7,12H2,1H3,(H,27,28)/t13-/m1/s1 |
InChI Key |
GYWAMONQPZXXDB-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
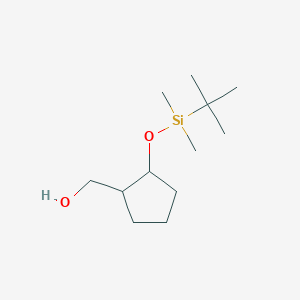
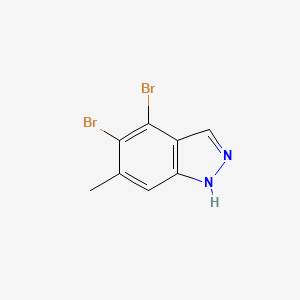
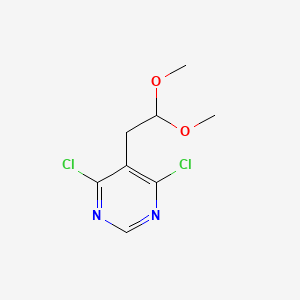
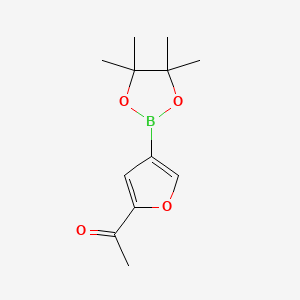
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
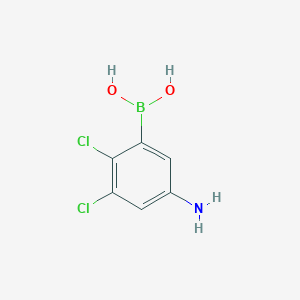

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
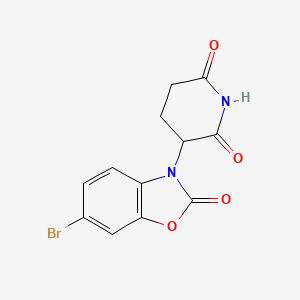
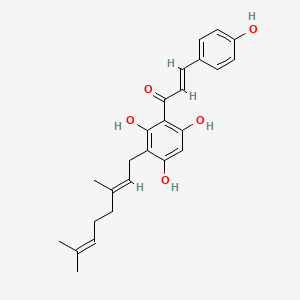
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)

